molecular formula C21H24FN3O2 B6907513 N-(2,3-dihydro-1-benzofuran-3-yl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide

N-(2,3-dihydro-1-benzofuran-3-yl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide

Cat. No.: B6907513
M. Wt: 369.4 g/mol
InChI Key: BXOHSUOKBFUZNR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-3-yl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-yl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c22-17-8-6-16(7-9-17)14-24-10-3-11-25(13-12-24)21(26)23-19-15-27-20-5-2-1-4-18(19)20/h1-2,4-9,19H,3,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOHSUOKBFUZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2COC3=CC=CC=C23)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-3-yl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Construction of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a diamine precursor and a suitable electrophile.

    Coupling Reactions: The final step involves coupling the benzofuran and diazepane intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the diazepane ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the diazepane ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it useful in biochemical assays.

Medicine

In medicinal chemistry, N-(2,3-dihydro-1-benzofuran-3-yl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide may be investigated for its potential therapeutic effects. Its structure suggests it could interact with central nervous system receptors, making it a candidate for the development of new drugs for neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-3-yl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide likely involves its interaction with specific molecular targets such as receptors or enzymes. The benzofuran and diazepane rings may allow it to fit into binding sites on proteins, modulating their activity. The fluorophenyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic.

    Fluorobenzene: A simple fluorinated aromatic compound.

    Benzofuran: A basic structure found in many natural and synthetic compounds.

Uniqueness

N-(2,3-dihydro-1-benzofuran-3-yl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide is unique due to its combination of a benzofuran ring, a fluorophenyl group, and a diazepane ring. This combination is not commonly found in other compounds, giving it distinct chemical and biological properties.

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